Percutaneous transluminal coronary angioplasty is classified as an interventional cardiology procedure. It falls under the broader category of percutaneous coronary interventions, which also includes stenting and atherectomy. The primary sources for research and clinical guidelines on this procedure include major cardiovascular journals and databases such as PubMed and the American Heart Association.
The synthesis of studies related to percutaneous transluminal coronary angioplasty often involves systematic reviews and meta-analyses. These studies typically assess outcomes such as mortality, myocardial infarction rates, and the need for repeat revascularization procedures. Statistical methods employed include fixed-effect and random-effects models to pool results across different studies, allowing for a comprehensive evaluation of efficacy and safety.
In conducting these analyses, researchers utilize various statistical tools to assess heterogeneity among studies, including the I-squared statistic and sensitivity analyses. Data extraction methods are critical, often requiring independent review by multiple researchers to ensure accuracy and reliability in findings.
The molecular structure associated with percutaneous transluminal coronary angioplasty primarily concerns the materials used in catheters and stents. Common materials include stainless steel, cobalt-chromium alloys, and polymers for drug-eluting stents. The design of these devices is crucial for their functionality, including features that allow for flexibility, strength, and biocompatibility.
The chemical reactions relevant to percutaneous transluminal coronary angioplasty involve the interaction between the drugs used in drug-eluting stents and the biological environment of the artery. These drugs are typically antiproliferative agents that prevent restenosis by inhibiting smooth muscle cell proliferation. Commonly used drugs include sirolimus and paclitaxel, which act through different mechanisms to reduce inflammation and cellular growth at the site of injury.
The mechanism of action for percutaneous transluminal coronary angioplasty involves several steps:
Data from clinical trials indicate that while percutaneous transluminal coronary angioplasty can effectively restore blood flow, there is a risk of restenosis that varies based on factors such as lesion characteristics and patient demographics.
The physical properties of materials used in percutaneous transluminal coronary angioplasty devices include:
Chemical properties focus on the stability of drug coatings on stents or balloons under physiological conditions. The release kinetics of drugs from these devices are critical for their efficacy in preventing restenosis.
Percutaneous transluminal coronary angioplasty is widely used in clinical practice for:
This procedure has significantly advanced cardiovascular care, providing a less invasive alternative to surgical options like coronary artery bypass grafting while maintaining comparable efficacy in many cases.
The genesis of modern interventional cardiology dates to September 1977, when German cardiologist Andreas Gruentzig performed the first successful PTCA on a conscious patient in Zurich. Using a handcrafted polyvinyl chloride balloon catheter delivered through a guiding catheter, Gruentzig dilated a proximal left anterior descending artery stenosis. This pioneering procedure—conducted without guidewires or radiographic markers—achieved immediate luminal gain but faced profound limitations [2] [4] [10]. Early devices exhibited:
Initial case selection was stringent: only 10% of candidates requiring revascularization were deemed suitable, primarily those with single-vessel disease, discrete concentric lesions, and preserved left ventricular function [2]. Despite these constraints, PTCA demonstrated feasibility as a minimally invasive alternative to coronary artery bypass grafting (CABG).
Table 1: Early Evolution of PTCA Procedures at Cleveland Clinic (1981-1986) [8]
Year | Procedures (n) | Single-Vessel (%) | Multivessel (%) | CABG Patients (%) |
---|---|---|---|---|
1981 | 136 | 95.6 | 4.4 | 0.0 |
1983 | 477 | 79.5 | 20.5 | 3.8 |
1986 | 1,347 | 61.8 | 38.2 | 12.4 |
The 1980s witnessed critical innovations addressing PTCA's limitations: acute vessel closure (3-5% cases) and restenosis (25-50% at 6-9 months). Pathologically, balloon inflation caused plaque fracture and medial dissection, triggering thrombotic cascades and neointimal hyperplasia [2] [10]. Two parallel developments emerged:
Debulking Devices: Rotational atherectomy, directional coronary atherectomy, and excimer laser aimed to remove atheromatous material rather than merely displacing it. While reducing acute complications, they failed to significantly curb restenosis and remained niche tools due to technical complexity and limited lesion accessibility [2].
Metallic Scaffolds: Jacques Puel and Ulrich Sigwart implanted the first coronary stent in 1986. Early stents addressed PTCA's Achilles' heel by:
The landmark BENESTENT (1994) and STRESS (1994) trials demonstrated bare-metal stents (BMS) reduced restenosis by 30% compared to PTCA alone. This established stenting as the standard, with "percutaneous coronary intervention" (PCI) superseding "PTCA" terminology [4] [10].
Stent evolution progressed through three generations, each targeting residual limitations:
Bare Metal Stents (BMS):
Drug-Eluting Stents (DES):Pivoting from mechanical scaffolding to biological modulation, DES combined metallic platforms with antiproliferative agents:
Table 2: Network Meta-Analysis of PCI Technologies in Nonacute CAD (25,388 Patients) [3] [7]
Comparison | Risk Ratio for TLR/TVR (95% CI) | Risk Ratio for Death (95% CI) |
---|---|---|
BMS vs. PTCA | 0.59 (0.50–0.70) | 0.98 (0.84–1.15) |
DES vs. BMS | 0.44 (0.35–0.56) | 0.96 (0.82–1.13) |
DES vs. PTCA (indirect) | 0.30 (0.17–0.51) | 0.96 (0.60–1.52) |
Bioresorbable Vascular Scaffolds (BVS):Conceived to eliminate permanent metallic implants, BVS aimed to:
The ABSORB trials (III, Japan, China) demonstrated non-inferiority of everolimus-eluting BVS versus contemporary DES at 1 year. However, increased scaffold thrombosis (ST) rates emerged, attributed to:
Notably, BVS exhibited a biphasic hazard curve: early ST risk (peaking <36 months) followed by potential long-term benefit after complete resorption (>36 months) [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7